molecular formula C24H15ClFNO4 B2981750 5-[(4-chlorophenyl)methyl]-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 902623-62-5

5-[(4-chlorophenyl)methyl]-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2981750
CAS No.: 902623-62-5
M. Wt: 435.84
InChI Key: QPDNVEGWUXMSQJ-UHFFFAOYSA-N
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Description

This compound belongs to the tricyclic quinolinone family, characterized by a fused [1,3]dioxolo[4,5-g]quinolin-8-one core. Its structure includes a 4-chlorophenylmethyl group at position 5 and a 4-fluorobenzoyl moiety at position 5. The electron-withdrawing chlorine (Cl) and fluorine (F) substituents likely influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-7-(4-fluorobenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClFNO4/c25-16-5-1-14(2-6-16)11-27-12-19(23(28)15-3-7-17(26)8-4-15)24(29)18-9-21-22(10-20(18)27)31-13-30-21/h1-10,12H,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDNVEGWUXMSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)methyl]-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Chlorophenylmethyl Group: This step involves the alkylation of the quinoline core using a chloromethylbenzene derivative under basic conditions.

    Addition of the Fluorobenzoyl Group: This is typically done through Friedel-Crafts acylation, where the quinoline derivative reacts with a fluorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Dioxolo Ring: This can be achieved through cyclization reactions involving appropriate diol precursors and dehydrating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and bases (e.g., sodium hydroxide) are frequently employed.

Major Products

    Oxidation: Quinoline N-oxides and other oxidized derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Antimicrobial Agents: Investigated for potential antimicrobial properties.

    Enzyme Inhibitors: Studied for their ability to inhibit specific enzymes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Cancer Research: Explored for its potential anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)methyl]-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity.

    DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (R1, R2) Molecular Weight Key Properties/Activities References
5-[(4-Chlorophenyl)methyl]-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one (Target) R1 = 4-Cl-C6H4-CH2; R2 = 4-F-C6H4-CO 415.41 Hypothesized enhanced bioavailability (due to F) and metabolic stability (Cl substituent).
7-(4-Fluorobenzoyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one R1 = 3-Me-C6H4-CH2; R2 = 4-F-C6H4-CO 415.41 Meta-methyl group may reduce steric hindrance compared to para-substituted analogs.
7-(4-Chlorobenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one R1 = 4-Me-C6H4-CH2; R2 = 4-Cl-C6H4-CO N/A Chlorobenzoyl group increases electron-withdrawing effects, potentially enhancing receptor affinity.
7-(4-Fluorobenzoyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one R1 = 4-Me-C6H4-CH2; R2 = 4-F-C6H4-CO 415.4 Para-methyl substituent may improve lipophilicity but reduce polarity compared to chloro analogs.
(E)-7-(3-Bromo-4,5-dimethoxybenzylidene)-6,7-dihydro-8H-[1,3]dioxolo[4,5-g]chromen-8-one Benzylidene substituent with Br and OMe N/A Exhibits potent cytotoxicity (IC50 < 10 µM) against breast cancer cell lines due to bromo and methoxy groups.

Key Findings:

Methyl Groups: Para-methyl substituents (e.g., 4-Me-C6H4-CH2) increase lipophilicity, which may enhance membrane permeability but reduce solubility. Meta-methyl groups (e.g., 3-Me-C6H4-CH2) minimize steric effects .

Synthetic Methodologies :

  • The target compound and its analogs can be synthesized via ultrasound-promoted, solvent-free one-pot methods, achieving yields of 75–85% . These green chemistry approaches reduce waste and improve efficiency compared to traditional halogenation or condensation routes .

Electronic and Structural Insights: Density functional theory (DFT) studies on related dioxoloquinolinones reveal that electron-withdrawing substituents (e.g., F, Cl) lower the HOMO-LUMO gap, increasing chemical reactivity. The 4-fluorobenzoyl group in the target compound may confer a favorable balance between stability and reactivity .

Biological Activity Trends :

  • Compounds with brominated aromatic rings (e.g., 3-bromo-4,5-dimethoxybenzylidene) show enhanced cytotoxicity, suggesting that bulky electron-withdrawing groups improve interactions with cellular targets like topoisomerases . The target compound’s 4-fluorobenzoyl group may mimic this effect but with reduced toxicity.

Biological Activity

The compound 5-[(4-chlorophenyl)methyl]-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a quinoline derivative that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its anticancer, antibacterial, and enzyme inhibitory activities.

  • Molecular Formula : C26H20ClNO5
  • Molecular Weight : 461.9 g/mol
  • Purity : Typically around 95%.

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its anticancer properties through in vitro assays on human cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxicity of related compounds, it was found that derivatives with electron-withdrawing groups showed enhanced activity against cervical and bladder cancer cell lines. The most potent compound exhibited an IC50 value of approximately 2.38–3.77 µM, indicating substantial growth inhibition compared to cisplatin (IC50 values of 0.24–1.22 µM) .

CompoundCancer Cell LineIC50 (µM)
Tested CompoundSISO (Cervical)2.38–3.77
CisplatinSISO (Cervical)0.24–1.22
Tested CompoundRT-112 (Bladder)Similar pattern observed

Antibacterial Activity

The antibacterial efficacy of quinoline derivatives has also been explored. The synthesized compounds demonstrated varying degrees of activity against different bacterial strains.

Antibacterial Screening Results

In vitro antibacterial tests revealed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other tested strainsWeak to Moderate

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated as well. Notably, it has shown promise as an acetylcholinesterase (AChE) inhibitor and in urease inhibition.

Enzyme Inhibition Study

A series of synthesized compounds were tested for their ability to inhibit AChE and urease, with some exhibiting strong inhibitory activity.

Compound IDAChE Inhibition IC50 (µM)Urease Inhibition IC50 (µM)
7l2.14 ± 0.003Not specified
7m0.63 ± 0.001Not specified

The biological activity of the compound is believed to be linked to its ability to interact with specific biological targets at the molecular level. Molecular docking studies suggest that the compound binds effectively with amino acids in target enzymes and receptors, impacting their function .

Q & A

Q. What are the recommended methodologies for structural elucidation of this compound?

Structural characterization requires a combination of spectroscopic and crystallographic techniques:

  • X-ray crystallography provides unambiguous confirmation of the molecular geometry and substituent orientations, as demonstrated in similar quinoline derivatives .
  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) resolves aromatic proton environments and substituent connectivity.
  • High-resolution mass spectrometry (HRMS) validates molecular formula accuracy.
  • FT-IR spectroscopy identifies functional groups (e.g., carbonyl stretching from the 4-fluorobenzoyl moiety).

Q. How can researchers optimize synthesis routes for this compound?

Key steps include:

  • Multi-step functionalization : Use Suzuki-Miyaura coupling (as in ) to introduce aryl groups (e.g., 4-chlorophenylmethyl).
  • Protecting group strategies : Protect reactive sites (e.g., dioxolo groups) during benzoylation to avoid side reactions.
  • Solvent and catalyst optimization : Polar aprotic solvents (DMF, DMSO) with Pd-based catalysts enhance coupling efficiency.
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Intermediate Research Questions

Q. What experimental designs are suitable for assessing stability under varying pH and temperature?

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm.
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under standard conditions.
  • Degradation product identification : LC-MS/MS or NMR to characterize hydrolyzed or oxidized byproducts .

Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?

  • Linearity and sensitivity : Calibrate using spiked plasma/serum samples (1–100 µg/mL) with LC-MS/MS detection.
  • Recovery and matrix effects : Compare peak areas in biological vs. pure solvent samples.
  • Inter-day precision : Analyze triplicates over 3 days; accept RSD <15% .

Advanced Research Questions

Q. What strategies are effective for studying receptor-binding interactions?

  • Molecular docking : Use software (AutoDock Vina) to model interactions with targets like GABA receptors (due to structural parallels with benzodiazepines in ).
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD) by immobilizing the compound on a sensor chip and flowing receptor proteins.
  • In vitro assays : Measure cAMP inhibition or calcium flux in neuronal cell lines to infer functional activity .

Q. How can structure-activity relationships (SAR) be explored for this scaffold?

  • Analog synthesis : Modify substituents (e.g., replace 4-fluorobenzoyl with 4-nitro or 4-cyano groups) via parallel synthesis.
  • Biological screening : Test analogs in enzyme inhibition assays (e.g., acetylcholinesterase) or cytotoxicity panels (e.g., NCI-60 cell lines).
  • Computational QSAR : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Q. What methodologies assess environmental fate and ecotoxicological impacts?

  • Photodegradation studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions; track degradation via HPLC.
  • Bioaccumulation assays : Measure partition coefficients (logKow) using shake-flask methods.
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48h LC50) and algae (72h growth inhibition) under OECD guidelines .

Contradiction Analysis & Theoretical Frameworks

Q. How to resolve discrepancies in reported biological activities of similar compounds?

  • Meta-analysis : Compare datasets from PubChem, ChEMBL, and peer-reviewed studies (e.g., vs. 17).
  • Dose-response reevaluation : Test conflicting compounds side-by-side under standardized conditions (e.g., same cell line, incubation time).
  • Epistemic validation : Cross-reference findings with molecular dynamics simulations to confirm binding stability .

Q. What theoretical frameworks guide mechanistic studies of this compound?

  • Ligand-receptor theory : Investigate allosteric modulation of ion channels using Hill-Langmuir equations.
  • Chemical reaction network models : Map degradation pathways under oxidative stress.
  • Systems biology : Integrate omics data (transcriptomics/proteomics) to identify downstream targets .

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